Cas no 2227916-69-8 ((2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine)

(2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- (2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine
- 2227916-69-8
- EN300-1928012
-
- インチ: 1S/C9H12BrN3O2/c1-6(11)2-3-8-9(13(14)15)4-7(10)5-12-8/h4-6H,2-3,11H2,1H3/t6-/m0/s1
- InChIKey: WJMLOKKLVQGPMV-LURJTMIESA-N
- ほほえんだ: BrC1=CN=C(C(=C1)[N+](=O)[O-])CC[C@H](C)N
計算された属性
- せいみつぶんしりょう: 273.01129g/mol
- どういたいしつりょう: 273.01129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 84.7Ų
(2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1928012-2.5g |
(2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine |
2227916-69-8 | 2.5g |
$3957.0 | 2023-09-17 | ||
Enamine | EN300-1928012-1.0g |
(2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine |
2227916-69-8 | 1g |
$2019.0 | 2023-06-01 | ||
Enamine | EN300-1928012-5.0g |
(2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine |
2227916-69-8 | 5g |
$5854.0 | 2023-06-01 | ||
Enamine | EN300-1928012-10.0g |
(2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine |
2227916-69-8 | 10g |
$8680.0 | 2023-06-01 | ||
Enamine | EN300-1928012-0.05g |
(2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine |
2227916-69-8 | 0.05g |
$1696.0 | 2023-09-17 | ||
Enamine | EN300-1928012-0.1g |
(2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine |
2227916-69-8 | 0.1g |
$1777.0 | 2023-09-17 | ||
Enamine | EN300-1928012-5g |
(2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine |
2227916-69-8 | 5g |
$5854.0 | 2023-09-17 | ||
Enamine | EN300-1928012-0.5g |
(2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine |
2227916-69-8 | 0.5g |
$1938.0 | 2023-09-17 | ||
Enamine | EN300-1928012-10g |
(2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine |
2227916-69-8 | 10g |
$8680.0 | 2023-09-17 | ||
Enamine | EN300-1928012-0.25g |
(2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine |
2227916-69-8 | 0.25g |
$1858.0 | 2023-09-17 |
(2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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5. Book reviews
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
(2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amineに関する追加情報
Recent Advances in the Study of (2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine (CAS: 2227916-69-8)
The compound (2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine (CAS: 2227916-69-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the unique structural features of (2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine, which make it a promising candidate for targeting specific biological pathways. The presence of both bromo and nitro substituents on the pyridine ring, combined with the chiral amine moiety, allows for selective interactions with various enzymes and receptors. Researchers have employed advanced synthetic methodologies, including asymmetric synthesis and catalytic bromination, to produce this compound with high enantiomeric purity.
In vitro and in vivo studies have demonstrated that (2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine exhibits potent inhibitory activity against certain kinases and proteases, which are often implicated in cancer and inflammatory diseases. For instance, a recent publication in the Journal of Medicinal Chemistry reported that this compound showed nanomolar affinity for a specific kinase target, with promising selectivity over related enzymes. These findings suggest its potential as a lead compound for the development of novel kinase inhibitors.
Further investigations into the pharmacokinetic properties of (2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability. Researchers are currently exploring structural modifications to enhance its bioavailability and reduce potential off-target effects. Computational modeling and structure-activity relationship (SAR) studies are being utilized to guide these optimization efforts.
In conclusion, (2S)-4-(5-bromo-3-nitropyridin-2-yl)butan-2-amine (CAS: 2227916-69-8) represents a promising scaffold for the development of new therapeutic agents. Ongoing research is focused on elucidating its mechanism of action, optimizing its pharmacological properties, and evaluating its efficacy in preclinical models. The compound's unique structural and functional characteristics position it as a valuable tool for both basic research and drug discovery initiatives in the chemical biology and medicinal chemistry fields.
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